1-(1,3-benzothiazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
1-(1,3-Benzothiazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound featuring a fused indazolone core substituted with a benzothiazole moiety at position 1 and methyl groups at positions 3 and 5. This structure combines aromatic heterocycles (benzothiazole and pyrazole-like indazolone) with alkyl substituents, conferring unique electronic and steric properties.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3,6-dimethyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-9-7-12-15(13(20)8-9)10(2)18-19(12)16-17-11-5-3-4-6-14(11)21-16/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNHRAVMAZDJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=NN2C3=NC4=CC=CC=C4S3)C)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with various aldehydes or ketones to form the benzothiazole ring . This is followed by cyclization reactions to form the indazole ring structure. The reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation can be employed to reduce reaction times and increase yields . Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the potential of benzothiazole derivatives in antiviral applications. For instance, compounds similar to 1-(1,3-benzothiazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one have shown promising activity against viral proteases. A study found that a series of benzothiazole derivatives exhibited significant inhibition against Dengue and West Nile virus proteases, suggesting that modifications to the benzothiazole structure can enhance antiviral efficacy ( ).
Antimicrobial Activity
Benzothiazole-based compounds have also been investigated for their antibacterial and antifungal properties. The structural characteristics of these compounds allow them to interact with microbial targets effectively. A study demonstrated that certain functionalized benzothiazoles displayed potent activity against various bacterial strains ( ).
Neuroprotective Effects
There is growing interest in the neuroprotective potential of indazole derivatives. Research indicates that compounds with similar structures can modulate neuroinflammatory processes and may serve as candidates for treating neurodegenerative diseases. For example, one study synthesized a series of indazole derivatives that were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegeneration ( ).
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. Studies have shown that specific substitutions on the benzothiazole or indazole moieties can significantly influence their pharmacological properties. The presence of methyl groups at specific positions has been linked to enhanced bioactivity ( ).
Potential Drug Development
The diverse biological activities of this compound suggest its potential as a lead compound in drug development. Its ability to act on multiple biological targets makes it a candidate for multi-target-directed ligands (MTDLs), which are increasingly important in treating complex diseases like cancer and neurodegenerative disorders ( ).
Case Study 1: Antiviral Screening
In a recent screening of various benzothiazole derivatives against viral proteases, several compounds exhibited over 50% inhibition at low micromolar concentrations. This highlights the potential of modifying existing structures to enhance antiviral activity ( ).
Case Study 2: Neuroprotective Evaluation
A series of indazole derivatives were tested for their effects on cholinergic activity and neuroprotection. One compound demonstrated significant BuChE inhibitory activity with an IC50 value comparable to established drugs. This suggests that further development could lead to effective treatments for Alzheimer's disease ( ).
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues of Indazol-4-one Derivatives
The compound shares structural similarities with other 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, particularly those substituted at positions 1, 3, and 6. Key analogues include:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 1-(Benzothiazol-2-yl), 3,6-dimethyl | C₁₆H₁₆N₄OS | 324.39 g/mol | Benzothiazole moiety; dual methyl groups |
| 1-(1H-Benzimidazol-2-yl)-6,6-dimethyl analogue | 1-(Benzimidazol-2-yl), 6,6-dimethyl | C₁₆H₁₆N₄O | 280.33 g/mol | Benzimidazole instead of benzothiazole |
| 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 3-Methyl | C₈H₁₀N₂O | 150.18 g/mol | Simplest methyl-substituted derivative |
| 1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 1-Benzyl | C₁₄H₁₄N₂O | 226.27 g/mol | Bulky benzyl substituent at position 1 |
Tautomeric Behavior
Computational studies on indazol-4-one derivatives reveal that substituents significantly influence tautomeric equilibria:
- Methyl Substitution : Methyl groups at position 3 (as in the target compound) stabilize the 1H-tautomer over the 2H-form due to steric and electronic effects. For example, 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (Compound 3 in ) exhibits a 1H-tautomer preference with energy differences <1 kJ/mol compared to 2H .
- Benzothiazole vs. Benzimidazole : The benzothiazole moiety (electron-withdrawing sulfur atom) in the target compound likely enhances the stability of the 1H-tautomer compared to benzimidazole-substituted analogues (electron-rich nitrogen). This aligns with dipole moment trends: 1H-tautomers have higher dipole moments, favoring stability in polar solvents .
- 6,6-Dimethyl Substitution : In 6,6-dimethyl derivatives (e.g., compound 2 in ), steric hindrance from geminal methyl groups restricts ring puckering, stabilizing the 1H-tautomer .
Physical and Spectroscopic Properties
- Melting Points and Solubility : Methyl-substituted derivatives (e.g., 3-methyl, m.p. 95–96°C) are typically solids, whereas bulky substituents like benzyl yield oils (e.g., 1-benzyl derivative in ). The target compound’s dual methyl groups and rigid benzothiazole ring may enhance crystallinity compared to benzimidazole analogues .
- NMR Signatures : The ¹³C-NMR signal for the carbonyl group in indazol-4-ones appears near δ 192 ppm (e.g., compound 8b in ). Substituents like benzothiazole may deshield adjacent carbons, shifting signals downfield compared to benzimidazole analogues .
Biological Activity
1-(1,3-benzothiazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H17N3S
- Molecular Weight : 263.40 g/mol
- IUPAC Name : 1-(1,3-benzothiazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydroindazol-4-one
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit promising anticancer properties. For instance:
- Mechanism : The compound may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells.
- Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HepG2) with IC50 values ranging from 10 to 30 µM .
Antimicrobial Activity
The compound has shown potential antimicrobial effects:
- Activity Spectrum : It has been tested against both Gram-positive and Gram-negative bacteria.
- Results : Compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has also been explored:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and modulate the NF-kB signaling pathway.
- Research Findings : In vivo studies demonstrated a reduction in edema in animal models treated with similar benzothiazole derivatives .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Benzothiazole moiety | Enhances anticancer activity |
| Dimethyl substitution | Improves solubility and bioavailability |
| Tetrahydroindazole core | Contributes to enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
